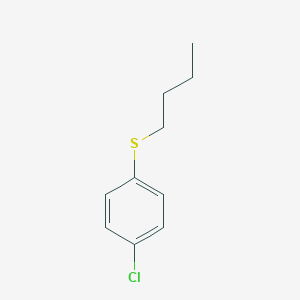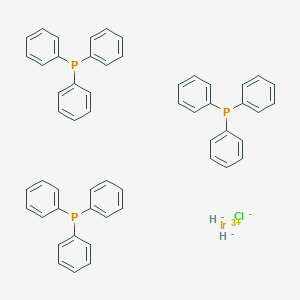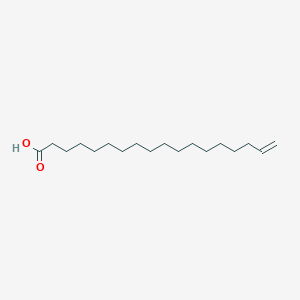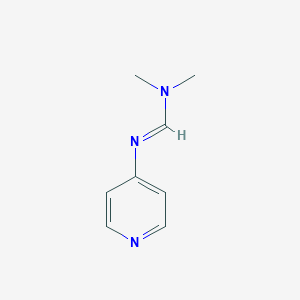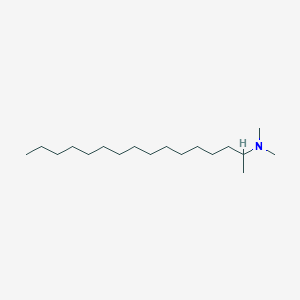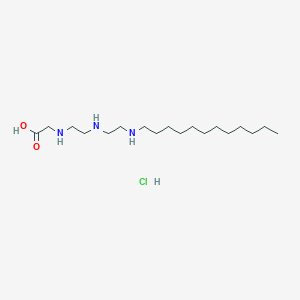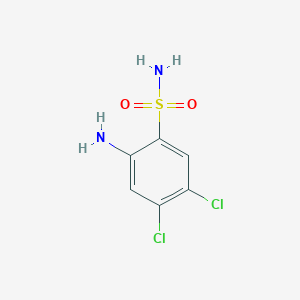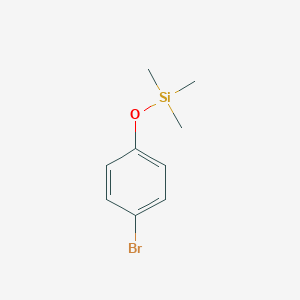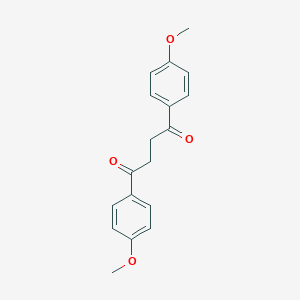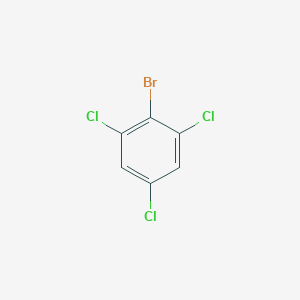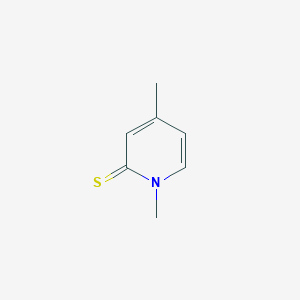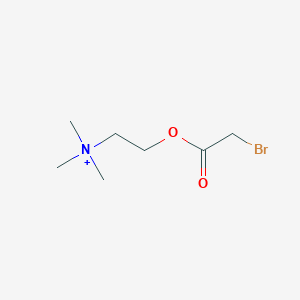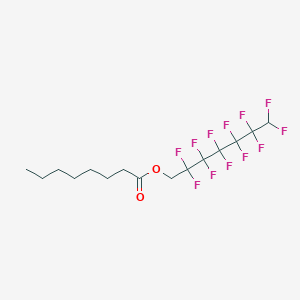
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate, also known as PFHpO, is a perfluoroalkyl substance that has gained significant attention in scientific research. PFHpO is a fluorinated organic compound that is widely used in various industries, including electronics, textiles, and food packaging. The unique chemical structure of PFHpO makes it an ideal candidate for many applications, including as a surfactant and as a lubricant.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate is not fully understood. However, it is believed that the unique chemical structure of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate allows it to interact with various surfaces, including hydrophobic and hydrophilic surfaces. This interaction results in the formation of a stable monolayer on the surface, which reduces the surface tension and enhances the wetting properties of the surface.
Biochemische Und Physiologische Effekte
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate has been shown to have some biochemical and physiological effects. Studies have shown that 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate can accumulate in various tissues, including the liver and kidneys. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate has also been shown to affect lipid metabolism and insulin resistance in animal models. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate has several advantages for use in lab experiments. Its unique chemical structure allows it to interact with various surfaces, making it an ideal candidate for use as a surfactant or lubricant. However, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate can also be difficult to handle due to its high surface activity, which can lead to foaming and other issues.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate. One area of research is the development of new synthesis methods that can produce 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate more efficiently and cost-effectively. Another area of research is the development of new applications for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate, such as in the field of biomedicine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate and its potential impact on human health.
Synthesemethoden
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate involves the reaction of heptanoic acid with perfluorohexanol in the presence of a catalyst. This reaction produces 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate as the main product, along with some minor byproducts. The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate is in the field of surface science. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate has been shown to possess excellent surface activity, which makes it an ideal candidate for use as a surfactant in various applications. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate has also been studied for its potential use as a lubricant in various industries.
Eigenschaften
CAS-Nummer |
18770-62-2 |
|---|---|
Produktname |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl octanoate |
Molekularformel |
C15H18F12O2 |
Molekulargewicht |
458.28 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl octanoate |
InChI |
InChI=1S/C15H18F12O2/c1-2-3-4-5-6-7-9(28)29-8-11(18,19)13(22,23)15(26,27)14(24,25)12(20,21)10(16)17/h10H,2-8H2,1H3 |
InChI-Schlüssel |
ZBQGYLOCTOSSHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyme |
Octanoic acid 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



